molecular formula C14H18BrNO4S B582025 N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine CAS No. 887593-56-8

N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine

Cat. No. B582025
M. Wt: 376.265
InChI Key: BUQVTVFDTYJIHX-UHFFFAOYSA-N
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Description

N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine is a chemical compound with the CAS Number: 887593-56-8 and a molecular weight of 376.27 . Its IUPAC name is tert-butyl 3-[(3-bromophenyl)sulfonyl]-1-azetidinecarboxylate .


Molecular Structure Analysis

The molecular formula of N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine is C14H18BrNO4S .

Scientific Research Applications

Continuous Flow Synthesis

N-BOC-3-iodoazetidine, a precursor similar to N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine, has been used in continuous flow synthesis to generate different aza-heterocycles. This method addresses sustainability concerns, leveraging flow technology for easy handling of lithiated intermediates at higher temperatures than batch processing (Colella et al., 2021).

Synthesis of Azetidines

N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine is related to N-Cbz azetidinols, which have been used to synthesize 3-Aryl-3-Sulfanyl Azetidines. These compounds are valuable in drug design due to their unique small-ring derivatives (Dubois et al., 2019).

Anionic Polymerization

The tert-butyloxycarbonyl (BOC) group, similar to the one in N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine, has been used in the anionic polymerization of aziridines, such as in the polymerization of tert-butyl aziridine-1-carboxylate (BocAz). This process allows for the synthesis of polyimines (Giri et al., 2022).

Synthesis of Fluorinated Heterocyclic Amino Acids

Research has been conducted on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a process that involves changing the N-protecting group to a Boc-group. This is relevant to the synthesis of fluorinated heterocyclic amino acids, important in medicinal chemistry (Van Hende et al., 2009).

properties

IUPAC Name

tert-butyl 3-(3-bromophenyl)sulfonylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4S/c1-14(2,3)20-13(17)16-8-12(9-16)21(18,19)11-6-4-5-10(15)7-11/h4-7,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQVTVFDTYJIHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698763
Record name tert-Butyl 3-(3-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-3-[(3-Bromobenzene)sulfonyl]azetidine

CAS RN

887593-56-8
Record name tert-Butyl 3-(3-bromobenzene-1-sulfonyl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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